crystal structure determination of lanthanum(iii) carbonate pentahydrate
crystal structure determination of lanthanum(iii) carbonate pentahydrate
An In-Depth Technical Guide on the Crystal Structure Determination of Lanthanum(III) Carbonate Pentahydrate
Executive Summary
Lanthanum(III) carbonate hydrates are of profound pharmacological and industrial significance, most notably utilized as non-calcium, non-aluminum phosphate binders (e.g., Fosrenol) for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD)[1]. While the octahydrate and tetrahydrate forms have been extensively documented, the exact crystallographic nature of lanthanum(III) carbonate pentahydrate ( La2(CO3)3⋅5H2O ) was only recently solved ab initio from laboratory X-ray powder diffraction (XRPD) data[2].
This whitepaper provides a comprehensive technical breakdown of the synthesis, crystallographic determination, and structural mechanics of La2(CO3)3⋅5H2O . By detailing the causality behind experimental choices, this guide serves as a self-validating protocol for researchers in solid-state chemistry and drug development.
Pharmacological Relevance & The Role of Hydration
In the acidic environment of the upper gastrointestinal tract, lanthanum carbonate dissociates to release trivalent lanthanum ions ( La3+ ), which bind dietary phosphates to form highly insoluble lanthanum phosphate ( LaPO4 ) complexes[3].
The degree of hydration in the bulk active pharmaceutical ingredient (API) is critical. The hydration state directly influences the dissolution rate of the carbonate matrix in gastric acid, thereby dictating the kinetics of La3+ release and subsequent phosphate binding[4]. The pentahydrate phase represents a highly stable, industrially relevant polymorph that maintains excellent phosphate (and oxalate) binding efficacy while exhibiting a unique, highly disordered crystallographic interlayer[5].
In vivo phosphate binding mechanism of lanthanum carbonate hydrates.
Synthesis and Crystallization Protocol
Isolating phase-pure La2(CO3)3⋅5H2O requires strict thermodynamic and kinetic control. Traditional precipitation using alkali carbonates (like Na2CO3 ) often results in the formation of unwanted double salts (e.g., NaLa(CO3)2 )[6]. To circumvent this, a self-validating ammonium-based precipitation workflow is utilized.
Step-by-Step Methodology:
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Precursor Dissolution: Suspend high-purity lanthanum(III) oxide ( La2O3 ) in concentrated hydrochloric acid ( HCl ).
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Causality: HCl ensures the complete breakdown of the highly stable oxide lattice, yielding a clear aqueous solution of lanthanum chloride ( LaCl3 ) with fully solvated La3+ ions.
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Neutralization & Precipitation: Slowly add ammonium carbonate ( (NH4)2CO3 ) to the acidic solution under continuous stirring.
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Causality: The use of the ammonium salt prevents alkali metal intercalation into the crystal lattice. The dropwise addition controls the local supersaturation, preventing the immediate crash-out of amorphous precursors[7].
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Phase Maturation: Maintain the suspension at a controlled ambient temperature.
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Causality: Temperature control is vital because higher temperatures drive the formation of lanthanum hydroxycarbonates ( LaOHCO3 ), while lower temperatures may favor the octahydrate phase[8].
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Isolation & Drying: Filter the precipitate and wash thoroughly with deionized water. Dry under controlled humidity.
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Causality: La2(CO3)3⋅5H2O cannot be obtained by the partial dehydration of the octahydrate; attempting to dry the octahydrate results in a one-step transformation directly into strongly disordered anhydrous La2(CO3)3 [2]. Thus, the pentahydrate must be crystallized directly from the solution.
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Experimental workflow for the synthesis and structural determination of the pentahydrate phase.
Crystal Structure Determination & Mechanistic Insights
Growing single crystals of lanthanum carbonate hydrates of sufficient size for single-crystal X-ray diffraction (SCXRD) is notoriously difficult due to their rapid precipitation kinetics and highly disordered nature. Consequently, the crystal structure of the pentahydrate was solved ab initio using high-resolution laboratory X-ray powder diffraction (XRPD) combined with thermal analysis (TG-MS) and vibrational spectroscopy[2].
Structural Features
The crystal structure of La2(CO3)3⋅5H2O crystallizes in the orthorhombic space group Pbca (61) [2].
The fundamental architecture consists of robust zig-zag layers of lanthanum and carbonate ions. Between these rigid layers lies a highly disordered interlayer space. This space is occupied by positionally and occupationally disordered water molecules and carbonate anions[2].
Because the water-related oxygen positions in this interlayer are only partially occupied, the structure theoretically allows for a flexible hydrate water content ( La2(CO3)3⋅xH2O ), where x can range seamlessly from 1.5 to 5.0 without collapsing the primary zig-zag framework[8].
Crystallographic Data Summary
The quantitative crystallographic parameters derived from the ab initio XRPD refinement are summarized below[2]:
| Parameter | Value |
| Chemical Formula | La2(CO3)3⋅5H2O |
| Crystal System | Orthorhombic |
| Space Group | Pbca (No. 61) |
| Lattice Parameter a | 9.0167(4) Å |
| Lattice Parameter b | 12.842(3) Å |
| Lattice Parameter c | 9.6331(4) Å |
| Cell Volume ( V ) | 1115.4(3) ų |
Conclusion
The determination of the La2(CO3)3⋅5H2O crystal structure bridges a critical gap in lanthanide coordination chemistry and pharmaceutical manufacturing. By utilizing an ammonium carbonate precipitation route and ab initio XRPD analysis, researchers have uncovered a unique orthorhombic framework characterized by robust zig-zag layers and a highly disordered, flexible hydration interlayer. Understanding these structural nuances is paramount for optimizing the dissolution kinetics and phosphate-binding efficacy of lanthanum-based therapeutics.
References
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Crystal structure and spectral characterization of La2(CO3)3 ⋅ 5H2O – an industrially relevant lanthanide carbonate. Zeitschrift für anorganische und allgemeine Chemie (2022). URL:[Link]
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Lanthanum carbonate anhydrous | CID 168924. PubChem, National Library of Medicine. URL:[Link]
- Process for the preparation of lanthanum carbonate dihydrate.World Intellectual Property Organization (WO2010131255A1).
- Formation of rare earth carbonates using supercritical carbon dioxide.U.S. Patent US5045289A.
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- 1. Lanthanum carbonate anhydrous | C3La2O9 | CID 168924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure and spectral characterization of La2(CO3)3 ⋅ 5H2O – an industrially relevant lanthanide carbonate | Department of Chemistry [chem.ox.ac.uk]
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- 4. WO2010131255A1 - Process for the preparation of lanthanum carbonate dihydrate - Google Patents [patents.google.com]
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